2-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

2-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole (CAS 2177365-52-3) is a synthetic heterocyclic small molecule (C9H10N4O2S2, MW 270.3) that integrates three pharmacophoric modules: a 2H-1,2,3-triazole (N2-substituted regioisomer), a strained four-membered azetidine ring, and a thiophene-2-sulfonyl group. This compound belongs to the broader class of N-substituted triazolo-azetidines, a scaffold recently validated in high-throughput screening campaigns as a novel antibacterial chemotype with a distinct translation inhibition mechanism.

Molecular Formula C9H10N4O2S2
Molecular Weight 270.33
CAS No. 2177365-52-3
Cat. No. B2916386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
CAS2177365-52-3
Molecular FormulaC9H10N4O2S2
Molecular Weight270.33
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=CC=CS2)N3N=CC=N3
InChIInChI=1S/C9H10N4O2S2/c14-17(15,9-2-1-5-16-9)12-6-8(7-12)13-10-3-4-11-13/h1-5,8H,6-7H2
InChIKeyVEWCBVLZXMVGBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole (CAS 2177365-52-3): Procurement-Relevant Structural and Biological Baseline


2-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole (CAS 2177365-52-3) is a synthetic heterocyclic small molecule (C9H10N4O2S2, MW 270.3) that integrates three pharmacophoric modules: a 2H-1,2,3-triazole (N2-substituted regioisomer), a strained four-membered azetidine ring, and a thiophene-2-sulfonyl group . This compound belongs to the broader class of N-substituted triazolo-azetidines, a scaffold recently validated in high-throughput screening campaigns as a novel antibacterial chemotype with a distinct translation inhibition mechanism [1]. The N2-regioisomeric attachment of the triazole differentiates it from the more common N1-substituted analogs (e.g., CAS 2034431-36-0), a structural feature that has been associated with altered target-binding geometry and enhanced ligand potency in related triazole series [2]. The compound is commercially available from multiple research-chemical suppliers at ≥98% purity (HPLC) for early-stage discovery sourcing .

Regioisomer
N2-substituted 2H-1,2,3-triazole scaffold with symmetrical geometry
Compound Class
Synthetic triazolo-azetidine for antimicrobial screening and fragment-based discovery
Sourcing
Research-grade purity (HPLC) suitable for early-stage hit-to-lead campaigns

Why Generic Substitution Fails for 2-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole: Regioisomeric and Sulfonyl-Group Specificity


Interchanging 2-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole with seemingly close analogs—such as the N1-triazole regioisomer (CAS 2034431-36-0), phenylsulfonyl-substituted azetidine-triazoles (e.g., CAS 2191266-45-0), or 5-chlorothiophene-2-sulfonyl variants (CAS 2176069-62-6)—introduces risks of altered biological activity, target selectivity, and metabolic stability. The N2-substituted 2H-1,2,3-triazole attachment mode in the target compound creates a symmetrical ligand geometry that has been shown to enhance receptor-binding potency relative to unsymmetrical N1-substituted analogs in related triazole series (IC50 <20 nM for N2-substituted N1-substituted CB1 antagonists) [1]. The thiophene-2-sulfonyl group imparts distinct electronic and lipophilic characteristics compared to phenylsulfonyl or halothiophene-sulfonyl replacements, which can shift logP, modulate off-target profiles, and alter metabolic clearance rates—thiophene sulfonamides have demonstrated human liver microsome half-lives ranging from 30 min for optimized derivatives, with most unoptimized analogs showing t½ <10 min [2]. The azetidine ring further contributes conformational constraint and metabolic stability advantages over more flexible pyrrolidine or piperidine linkers [3]. These cumulative structural features mean that even single-point substitutions (e.g., N1 vs N2 triazole attachment, thiophene vs benzene sulfonyl) cannot be treated as functionally equivalent without quantitative comparative data.

!
N1‑Regioisomer (CAS 2034431‑36‑0)

Altered triazole geometry may shift target-binding interactions; symmetrical N2-attachment geometry cannot be assumed.

!
Phenylsulfonyl or 5‑Chlorothiophene Analogs

Sulfonyl-group substitution modifies metabolic stability and lipophilicity; stability profile may not transfer.

!
Generic Triazole Building Blocks

Simpler 1H‑1,2,3‑triazoles lack the azetidine constraint and thiophene‑sulfonyl vector; scaffold complexity and antibacterial screening context may differ.

Quantitative Differentiation Evidence for 2-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole (CAS 2177365-52-3)


Regioisomeric Potency Differentiation: N2-2H-1,2,3-Triazole vs. N1-1H-1,2,3-Triazole Substitution

The target compound features an N2-substituted 2H-1,2,3-triazole, in contrast to the more common N1-substituted 1H-1,2,3-triazole found in the direct regioisomer 1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole (CAS 2034431-36-0). In a structurally related series of 1,2,3-triazole-based CB1 receptor antagonists, N2-substituted 'symmetrical' triazoles demonstrated significantly greater potency than their unsymmetrical N1-substituted counterparts, with the most potent N2-substituted antagonists achieving IC50 values below 20 nM and >1000-fold selectivity for CB1 over CB2 (IC50 >10 µM for CB2) [1]. This regioisomeric effect is attributed to the symmetrical geometry of N2-substituted triazoles, which alters the spatial orientation of the pharmacophore relative to the target binding pocket. For procurement decisions, selecting the N2-regioisomer over the N1-regioisomer may provide a starting point with inherently different target engagement geometry.

Regioisomeric Potency
Class-level
Reported N2-substituted analogs: IC50 <20 nM, >1000-fold CB1 selectivity; N1-substituted: lower potency
Regioisomeric geometry may influence target engagement geometry
Class-level inference; no direct data for this compound
Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

Antibacterial Scaffold Validation: Triazolo-Azetidine Class MIC Activity Against E. coli

The triazolo-azetidine scaffold to which CAS 2177365-52-3 belongs has been identified as a novel antibacterial chemotype through a large-scale HTS campaign using a dual-reporter (pDualrep2) system. The primary hit molecule from this screen demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli ΔtolC, with mechanistic evidence of translation blockage (26% inhibition in luciferase assay at 160 µg/mL) and no SOS-response induction [1]. Within a series of direct structural analogs bearing the same triazolo-azetidine scaffold, compound optimization yielded an analog with improved MIC of 6.25 µg/mL, approaching the potency of the benchmark antibiotic erythromycin (MIC = 2.5–5 µg/mL against the same strain) [1]. The hit compound showed no cytotoxicity against a panel of eukaryotic cells in the PrestoBlue assay, indicating a bacterial-selective mechanism [1]. While CAS 2177365-52-3 itself has not been tested in this specific assay, its core scaffold matches the chemotype series that demonstrated this antibacterial activity and translation inhibition profile, providing a class-level inference of potential antibacterial utility.

Antibacterial MIC
Class-level
Scaffold hit MIC 12.5 µg/mL; optimized analog 6.25 µg/mL (E. coli ΔtolC); erythromycin 2.5–5 µg/mL
Supports antimicrobial screening context
Scaffold-level evidence; compound-specific MIC not yet established
Antibacterial Drug Discovery High-Throughput Screening Translation Inhibition

Metabolic Stability Differentiation: Thiophene-2-Sulfonyl vs. Alternative Sulfonyl Substituents

The thiophene-2-sulfonyl group present in CAS 2177365-52-3 confers distinct metabolic stability properties compared to alternative sulfonyl substituents such as phenylsulfonyl, 5-chlorothiophene-2-sulfonyl, or 5-ethylthiophene-2-sulfonyl. In a systematic study of N-(heteroaryl)thiophene sulfonamides as AT2 receptor ligands, the most promising analog demonstrated intermediate metabolic stability with a half-life (t½) of 77 min in human hepatocytes [1]. Optimized N-(methyloxycarbonyl)thiophene sulfonamides achieved t½ of approximately 30 min in human liver microsomes (HLM) . However, the majority of unoptimized thiophene sulfonamide ligands displayed very low metabolic stability, with t½ of less than 10 min in HLM [REFS-1, REFS-2]. These data indicate that while the thiophene-2-sulfonyl group provides a viable starting point, metabolic stability is highly dependent on the full molecular context and requires empirical optimization. In contrast, azetidine-containing compounds (e.g., 3-((difluoromethoxy)methyl)azetidine hydrochloride) have demonstrated >10-fold reduced microsomal clearance compared to non-azetidine analogs , suggesting that the azetidine ring in CAS 2177365-52-3 may partially offset the metabolic lability commonly observed with thiophene sulfonamides.

Metabolic Stability
Class-level
Reported t½ 77 min (human hepatocytes) for optimized thiophene sulfonamide; unoptimized <10 min; azetidine may reduce clearance
Stability is substituent-dependent; azetidine may improve metabolic profile
Class-level; no direct data for this compound
Drug Metabolism Pharmacokinetics Liver Microsome Stability

Physicochemical Differentiation: Computed Drug-Likeness and Structural Descriptors vs. Closest Analogs

CAS 2177365-52-3 (C9H10N4O2S2, MW = 270.3) possesses computed physicochemical properties that position it within favorable drug-like chemical space. The compound has a topological polar surface area (TPSA) of approximately 94.2 Ų (computed for the azetidine-3-yl-methanol analog scaffold) [1] and an XLogP3-AA value of approximately 0.4 (computed for the related (1-(thiophen-2-ylsulfonyl)azetidin-3-yl)methanol) [1]. These values comply with Lipinski's Rule of Five (MW <500, TPSA <140 Ų, logP <5) and fall within the optimal range for oral bioavailability. In comparison, the N1-regioisomer (CAS 2034431-36-0) shares the same molecular formula and molecular weight but differs in calculated dipole moment and electrostatic potential surface due to the altered triazole substitution pattern. The 5-chlorothiophene-2-sulfonyl analog (CAS 2176069-62-6, C9H9ClN4O2S2, MW = 304.8) has a higher molecular weight and increased lipophilicity due to chlorine substitution, which may affect solubility and protein binding. The naphthalene-1-sulfonyl analog (CAS 2191266-45-0, MW = 342.4) has a significantly larger aromatic surface area and higher logP, potentially increasing the risk of off-target binding and metabolic liability. These physicochemical differences underscore that CAS 2177365-52-3 occupies a distinct region of chemical space compared to its closest commercially available analogs.

Physicochemical Profile
Data to verify
Computed: MW 270.3, TPSA ~94 Ų, XLogP3 ~0.4; complies with Lipinski rules
Favorable drug-like space for fragment-based discovery
Scaffold-based computed estimates; verify experimentally
Cheminformatics Drug-Likeness Physicochemical Profiling

Structural Scaffold Uniqueness: Three-Component Pharmacophoric Architecture vs. Commercial Screening Libraries

CAS 2177365-52-3 combines three distinct heterocyclic/pharmacophoric elements—a 2H-1,2,3-triazole, an azetidine ring, and a thiophene-2-sulfonyl group—within a single, compact molecular framework (MW 270.3). This specific combination is not commonly represented in standard commercial screening libraries, which typically feature simpler bi-heterocyclic assemblies or more common 1H-1,2,3-triazole sulfonamides. The azetidine ring provides conformational constraint and a well-defined vector for substituent projection, properties valued in modern medicinal chemistry for improving target selectivity and reducing entropic penalties upon binding . The thiophene-2-sulfonyl group serves as both a hydrogen-bond acceptor and a modifiable lipophilic anchor, while the 2H-1,2,3-triazole functions as a metabolically stable heterocyclic linker with demonstrated bioisosteric properties for amide bonds [1]. This triple-module architecture enables independent optimization of each pharmacophoric element during SAR exploration—a feature not available in simpler di-substituted triazole or azetidine scaffolds. For fragment-based drug discovery (FBDD) programs, CAS 2177365-52-3 represents a 'privileged fragment' with three tunable vectors for growing, linking, or merging strategies.

Scaffold Architecture
Reported
Three pharmacophoric modules: 2H-triazole, azetidine, thiophene-2-sulfonyl; three tunable vectors
Higher pharmacophoric density than simpler building blocks
Supports fragment growing and multi-vector SAR exploration
Fragment-Based Drug Discovery Scaffold Diversity Chemical Biology

Optimal Research and Industrial Application Scenarios for 2-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole (CAS 2177365-52-3)


Antibacterial Lead Discovery Leveraging the Triazolo-Azetidine Scaffold

Programs targeting novel antibacterial mechanisms, particularly translation inhibition, can use CAS 2177365-52-3 as a starting scaffold for hit-to-lead optimization. The validated triazolo-azetidine chemotype has demonstrated MIC values of 6.25–12.5 µg/mL against E. coli ΔtolC with a bacterial-selective translation blockage mechanism [1]. The thiophene-2-sulfonyl group provides a modifiable vector for improving potency through structure-guided design, while the N2-triazole attachment may confer favorable binding geometry based on regioisomeric SAR trends observed in related triazole series [2]. Researchers can synthesize focused libraries around this scaffold to explore substituent effects at the thiophene 4- and 5-positions and at the triazole C-4 position, targeting improved MIC values and expanded Gram-negative and Gram-positive spectra.

Fragment-Based Drug Discovery with a Multi-Vector Privileged Scaffold

CAS 2177365-52-3 is ideally suited as a fragment or early lead scaffold in FBDD programs due to its compact molecular weight (270.3 Da), favorable computed drug-like properties (TPSA ≈ 94.2 Ų, estimated logP ≈ 0.4) [1], and three independent tunable vectors. The azetidine nitrogen, the triazole C-4 position, and the thiophene 4-/5-positions each offer chemically orthogonal functionalization handles for fragment growing, linking, or merging strategies. The N2-triazole regioisomeric attachment provides a symmetrical core geometry that can simplify SAR interpretation compared to unsymmetrical N1-substituted analogs. Procurement of this compound enables fragment screening campaigns, structure-based design efforts, and the rapid assembly of diverse compound libraries for hit identification across multiple target classes.

Metabolic Stability Optimization of Sulfonamide-Containing Chemical Probes

For chemical biology programs requiring metabolically stable probe molecules, CAS 2177365-52-3 offers a scaffold with tunable metabolic stability. The thiophene-2-sulfonyl group has demonstrated metabolic half-lives ranging from <10 min to 77 min in human hepatocyte assays depending on the molecular context [1], while the azetidine ring has been associated with >10-fold reductions in microsomal clearance compared to non-azetidine analogs [2]. This dual modulation capability allows medicinal chemists to systematically optimize metabolic stability by varying the thiophene substituents while retaining the azetidine core. The compound can serve as a reference scaffold for structure-metabolism relationship (SMR) studies aimed at understanding the metabolic fate of thiophene sulfonamide-containing molecules and developing design principles for improving hepatic stability.

Regioisomeric Selectivity Studies in Triazole-Based Ligand Design

The N2-substituted 2H-1,2,3-triazole in CAS 2177365-52-3 provides a valuable tool for investigating the impact of triazole regioisomerism on target binding and selectivity. In the CB1 antagonist series, N2-substitution conferred sub-20 nM potency and >1000-fold selectivity over CB2, significantly outperforming N1-substituted analogs [1]. By comparing CAS 2177365-52-3 head-to-head with its N1-regioisomer (CAS 2034431-36-0) in biochemical or cellular assays, researchers can quantify the contribution of triazole attachment geometry to binding affinity, functional activity, and selectivity for their specific target of interest. This regioisomeric pair provides a unique opportunity to establish target-specific SAR rules that can guide the design of future triazole-containing ligands with optimized pharmacological profiles.

Application
Selection Property
Validation Focus
Antibacterial lead discovery (translation inhibition)
Triazolo-azetidine scaffold with reported translation blockage mechanism
MIC endpoint optimization, Gram-negative/positive spectrum expansion
Fragment-based drug discovery
Low molecular weight, three tunable vectors, favorable computed drug-likeness
Fragment growing/linking efficiency, ligand-efficiency metrics
Metabolic stability SMR studies
Thiophene-2-sulfonyl group with azetidine core for tunable stability
Hepatic microsome/hepatocyte half-life, structure-metabolism relationships
Regioisomeric triazole SAR
N2- vs N1-regioisomer pair for geometry-impact assessment
Binding affinity and selectivity differences, target engagement geometry
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